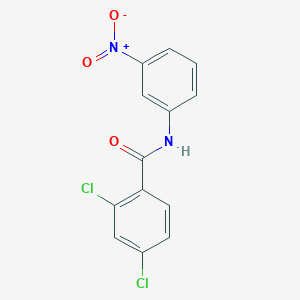

2,4-dichloro-N-(3-nitrophenyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-N-(3-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O3/c14-8-4-5-11(12(15)6-8)13(18)16-9-2-1-3-10(7-9)17(19)20/h1-7H,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGMASWTBSHXPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324023 | |

| Record name | 2,4-dichloro-N-(3-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7506-42-5 | |

| Record name | NSC405506 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichloro-N-(3-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DICHLORO-3'-NITROBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Chemical Transformations

Retrosynthetic Analysis and Precursor Identification for 2,4-Dichloro-N-(3-nitrophenyl)benzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the most logical disconnection is at the amide C-N bond. This bond is typically formed via a condensation reaction.

This retrosynthetic disconnection reveals two primary precursors:

A derivative of 2,4-dichlorobenzoic acid that provides the acyl (C=O) group.

3-Nitroaniline (B104315) , which provides the nitrogen atom for the amide linkage.

The most common synthetic strategy involves converting the carboxylic acid into a more reactive electrophile, such as an acyl chloride. This leads to the identification of 2,4-dichlorobenzoyl chloride and 3-nitroaniline as the immediate reactants for the key bond-forming step.

Synthesis of Key Intermediates: Substituted Benzoic Acids and Nitroanilines

2,4-Dichlorobenzoic Acid: This intermediate can be prepared through the oxidation of 2,4-dichlorotoluene (B165549). wikipedia.org An industrial method involves the liquid-phase oxidation of 2,4-dichlorotoluene using a gas containing molecular oxygen, such as air. This reaction is typically performed in a lower fatty acid solvent like acetic acid at temperatures between 100-220°C. google.com The process utilizes a catalyst system containing cobalt (Co), manganese (Mn), and bromine (Br) to achieve high purity and yield. google.com

3-Nitroaniline: This precursor is commercially produced by the selective reduction of one of the two nitro groups in 1,3-dinitrobenzene. wikipedia.org A common laboratory and industrial method is the Zinin reaction, which uses sodium sulfide (B99878) or hydrogen sulfide as the reducing agent. wikipedia.orgprepchem.com The reaction is typically carried out by adding a solution of sodium sulfide to an aqueous emulsion of dinitrobenzene. prepchem.com The crude product can be purified by recrystallization from hot water to yield yellow crystals. wikipedia.orgprepchem.com

Table 1: Properties of Key Synthetic Intermediates

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 2,4-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | White solid | 164 |

| 3-Nitroaniline | C₆H₆N₂O₂ | 138.12 | Yellow solid | 114 |

Data sourced from references wikipedia.orgwikipedia.org.

Strategic Condensation Reactions for Amide Bond Formation

The crucial step in the synthesis is the formation of the amide bond between the two precursors. There are two primary strategies for this condensation reaction.

Acyl Chloride Method (Schotten-Baumann Reaction): This is the most direct and common approach. 2,4-Dichlorobenzoic acid is first converted to its more reactive acyl chloride derivative, 2,4-dichlorobenzoyl chloride , typically by reacting it with thionyl chloride (SOCl₂) or phosphorus trichloride. google.comfishersci.it The resulting 2,4-dichlorobenzoyl chloride is then reacted with 3-nitroaniline. The reaction is usually performed in an aprotic solvent like dichloromethane (B109758) (DCM) in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid (HCl) byproduct. fishersci.itmdpi.com

Direct Carboxylic Acid Coupling: Modern coupling reagents allow for the direct formation of the amide bond from the carboxylic acid without isolating the acyl chloride intermediate. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used with an additive like 4-dimethylaminopyridine (B28879) (DMAP), can activate the carboxylic acid. chemicalbook.com The activated species then reacts with 3-nitroaniline in the reaction mixture to form the desired amide. This method avoids the handling of harsh chlorinating agents like thionyl chloride. fishersci.itchemicalbook.com

Optimized Synthetic Pathways and Reaction Engineering

Optimizing the synthesis of this compound involves a systematic study of reaction parameters to improve yield, purity, and efficiency while minimizing waste and side reactions.

Investigation of Reaction Conditions and Solvent Effects

The choice of solvent and reaction conditions is critical for successful amide bond formation.

Solvents: Aprotic solvents are generally preferred for the condensation step. Dichloromethane (DCM) is widely used due to its inertness and ease of removal. mdpi.comchemicalbook.com Other solvents like tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF) can also be employed. nih.govresearchgate.net Recent studies have explored greener, bio-based solvents like Cyrene™ as alternatives to traditional polar aprotic solvents, showing comparable or even improved performance in some amide syntheses. researchgate.nethud.ac.uk

Temperature: The acylation reaction is typically exothermic and often performed at room temperature or with initial cooling to 0°C to control the reaction rate. fishersci.it In some cases, gentle heating may be required to drive the reaction to completion, particularly with less reactive substrates. nih.gov

Base: In the acyl chloride method, the use of a stoichiometric amount of a tertiary amine base (e.g., triethylamine) is essential to scavenge the HCl produced, preventing it from protonating the reactant aniline (B41778) and rendering it non-nucleophilic. mdpi.comhud.ac.uk

Catalytic Systems and Reagents for Enhanced Synthesis

Several reagents and catalysts can enhance the efficiency of the synthesis.

Acyl Chloride Formation: Thionyl chloride is a highly effective reagent for converting 2,4-dichlorobenzoic acid to 2,4-dichlorobenzoyl chloride. google.com The reaction can be catalyzed by a few drops of DMF.

Direct Amide Coupling Reagents: For the direct coupling pathway, a variety of reagents are available.

Carbodiimides: EDCI is a common choice because its urea (B33335) byproduct is water-soluble, simplifying purification. fishersci.itchemicalbook.com

Additives: The efficiency of carbodiimide-mediated couplings can be significantly improved by additives. 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst. chemicalbook.com Hydroxybenzotriazole (HOBt) is another additive used to suppress side reactions and minimize racemization if chiral centers are present. fishersci.it

Table 2: Comparison of Amide Formation Methods

| Method | Key Reagents | Typical Solvent | Temperature | Key Advantages |

| Acyl Chloride | 2,4-Dichlorobenzoyl chloride, 3-Nitroaniline, Triethylamine | Dichloromethane (DCM) | 0°C to Room Temp | High reactivity, fast reaction times. fishersci.it |

| Direct Coupling | 2,4-Dichlorobenzoic acid, 3-Nitroaniline, EDCI, DMAP | Dichloromethane (DCM) | Room Temperature | Milder conditions, avoids thionyl chloride. chemicalbook.com |

Yield Enhancement and Purity Control in Multi-Step Synthesis

Maximizing the yield and ensuring the purity of the final product requires careful control at each stage of the synthesis.

Purity of Intermediates: The purity of the starting materials, 2,4-dichlorobenzoic acid and 3-nitroaniline, is paramount. Impurities in these precursors can carry through the synthesis and complicate the purification of the final product. For instance, positional isomers in the dichlorobenzoic acid can be difficult to remove later. acs.org An effective purification method for 2,4-dichlorobenzoic acid involves its crystallization as an α-methylbenzylamine salt, which can effectively reduce levels of isomeric impurities. acs.org

Reaction Monitoring: Techniques like Thin-Layer Chromatography (TLC) can be used to monitor the progress of the reaction, ensuring it has gone to completion before workup. This prevents the isolation of a mixture of starting material and product.

Purification of Final Product: After the reaction is complete, a standard aqueous workup is typically performed to remove water-soluble byproducts and reagents. mdpi.com The crude this compound can then be purified by recrystallization from a suitable solvent or by column chromatography to achieve high purity.

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues of this compound is a key strategy to explore the chemical space and modulate its physicochemical and biological properties. These syntheses typically involve the coupling of a 2,4-dichlorobenzoyl derivative with various substituted anilines or the modification of the core structure.

A general and common method for the synthesis of these benzamide (B126) derivatives is the reaction of 2,4-dichlorobenzoyl chloride with a substituted aniline in a suitable solvent. nih.gov For instance, the reaction of 2,4-dichlorobenzoyl chloride with 2-methylaniline in chloroform (B151607) under reflux yields 2,4-dichloro-N-o-tolylbenzamide. nih.gov Similarly, reacting 3,5-dichlorobenzoyl chloride with various arylamines in N,N'-dimethylformamide (DMF) has been shown to produce a series of dichlorobenzamide derivatives in good yields. researchgate.net

Another synthetic approach involves the use of coupling agents. Substituted benzoic acids can be reacted with anilines in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and a catalyst such as 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (DCM). researchgate.net This method is versatile for creating a library of benzamide derivatives.

Furthermore, multi-step synthetic routes are employed to introduce more complex functionalities. For example, the synthesis of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) involved esterification, cyanation, cyclization, and finally, an aminolysis reaction to form the amide bond. nanobioletters.com

The design of new analogues of this compound is guided by principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. A common strategy is the systematic modification of the peripheral substituents on the two phenyl rings. nih.gov

Structure-activity relationship (SAR) studies are crucial in guiding these modifications. For example, in a series of N-methylbenzamide analogues, substitutions on the benzoyl ring were explored to identify key interactions with the target receptor. nih.gov Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are also employed to predict the activity of designed molecules and to understand the structural basis for their activity. nih.govnih.govresearchgate.net These computational studies help in rational drug design by identifying key physicochemical properties and structural features that correlate with biological activity. nih.gov

Bioisosteric replacement is another key design principle. This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties. For instance, replacing a trifluoromethyl group with a pyridine ring has been used to design novel benzamides. nanobioletters.com

The substitution patterns on both the 2,4-dichlorophenyl ring and the 3-nitrophenyl ring have been extensively explored to create a diverse range of analogues. The positions and electronic nature of the substituents can significantly influence the conformation and biological activity of the molecule.

On the benzoyl moiety, while the 2,4-dichloro substitution is the core feature, other patterns like 3,5-dichloro have also been synthesized and studied. researchgate.net On the aniline-derived phenyl ring, a wide variety of substituents have been introduced. These include, but are not limited to:

Halogens: Chloro, fluoro, and bromo groups have been introduced at various positions on the aniline ring. researchgate.netnih.govmdpi.com

Alkyl groups: Methyl groups have been used as substituents. nih.gov

Nitro groups: Besides the meta-nitro group in the parent compound, other nitro-substituted analogues have been synthesized. nih.gov

Methoxy (B1213986) groups: The introduction of methoxy substituents has also been explored. sigmaaldrich.com

The synthesis of these analogues typically follows the general synthetic routes for benzamides, such as the reaction of the appropriately substituted aniline with 2,4-dichlorobenzoyl chloride. nih.gov The conformation of the resulting benzanilides, particularly the dihedral angles between the phenyl rings and the amide plane, is influenced by these substitution patterns. nih.gov

Table 1: Examples of Synthesized Analogues with Varied Phenyl Ring Substitutions

| Compound Name | Substituents on Benzoyl Ring | Substituents on Aniline Ring | Reference |

| 2,4-dichloro-N-o-tolylbenzamide | 2,4-dichloro | 2-methyl | nih.gov |

| N-(2,4-dichlorophenyl)benzamide | Unsubstituted | 2,4-dichloro | nih.gov |

| 3,5-dichloro-N-(2-chlorophenyl)benzamide | 3,5-dichloro | 2-chloro | researchgate.net |

| 3,5-dichloro-N-(4-chlorophenyl)benzamide | 3,5-dichloro | 4-chloro | researchgate.net |

| 2-chloro-N-(2-chlorophenyl)-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide | 2-chloro, 5-(1,2,4-oxadiazol) | 2-chloro | mdpi.com |

| 2,5-dichloro-N-(4-methoxy-3-nitrophenyl)benzamide | 2,5-dichloro | 4-methoxy, 3-nitro | sigmaaldrich.com |

One common bioisosteric replacement for the amide group is the sulfonamide linker. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized, where a sulfonamide group is part of the core structure. nih.govresearchgate.net

Heterocyclic rings can also be incorporated as linkers. In one study, an oxadiazole ring was introduced, linking a substituted pyridine to the benzoyl moiety of a benzamide. mdpi.com This was achieved through a multi-step synthesis involving a cyclization reaction to form the oxadiazole ring before the final amide bond formation. mdpi.com These modifications can lead to compounds with significantly different biological activities.

Table 2: Examples of Analogues with Modified Linker Moieties

| Compound Class | Linker Type | General Structure | Reference |

| Sulfonamide Derivatives | Sulfonamide | Ar-SO₂-NH-Ar' | nih.govresearchgate.net |

| Oxadiazole-linked Benzamides | Oxadiazole | Ar-CO-NH-Ar'-Oxadiazole-Ar'' | mdpi.com |

| Bisaminoquinolines | Varied aliphatic/aromatic linkers | Quinoline-Linker-Quinoline | nih.gov |

Mechanistic Investigations of Synthetic Reactions

The primary reaction for the synthesis of this compound is the N-acylation of 3-nitroaniline with 2,4-dichlorobenzoyl chloride. This reaction is a specific example of the more general Schotten-Baumann reaction. vedantu.comslideshare.net

Kinetic studies of the reaction between aniline and benzoyl chloride have been performed using microstructured chemical systems to gain a deeper understanding of the reaction process and to optimize operating conditions. researchgate.net Such studies are essential for scaling up the synthesis and ensuring high yields and purity.

The reaction between an amine and an acyl chloride to form an amide is generally considered to proceed through a nucleophilic acyl substitution mechanism. The mechanism for the N-acetylation of aniline with acetic anhydride, a related reaction, involves the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the anhydride. studylib.net This is followed by the transfer of a proton and the departure of a leaving group.

For the reaction of 3-nitroaniline with 2,4-dichlorobenzoyl chloride, the mechanism involves the nucleophilic attack of the nitrogen atom of the 3-nitroaniline on the electrophilic carbonyl carbon of the 2,4-dichlorobenzoyl chloride. vedantu.com This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate involves the elimination of the chloride ion as a leaving group and the deprotonation of the nitrogen atom, often facilitated by a base present in the reaction mixture, to yield the final benzamide product and hydrochloric acid. vedantu.comslideshare.net

Computational studies, such as Density Functional Theory (DFT), can be used to investigate the electronic parameters of the reactants and to model the transition states of the reaction, providing insights into the reaction pathway and energetics. nih.gov

The key intermediate in the synthesis of this compound from 2,4-dichlorobenzoyl chloride and 3-nitroaniline is a tetrahedral intermediate formed by the addition of the amine to the carbonyl group of the acyl chloride. vedantu.com This intermediate is typically transient and not isolated.

In some related synthetic procedures for benzamide derivatives, other intermediates are formed and can be characterized. For example, in a two-step synthesis of a benzamide, a chloro(2-nitrophenyl)methylene benzenamine intermediate was formed by reacting N-(2,4-dichlorophenyl)-2-nitrobenzamide with thionyl chloride. This intermediate was then reacted with a carboxylic acid to yield the final product.

In syntheses utilizing coupling agents like EDCI, an activated carboxylic acid intermediate is formed first. This intermediate is more susceptible to nucleophilic attack by the amine. researchgate.net The synthesis of more complex analogues can involve multiple stable intermediates that are isolated and purified at each step of the synthetic sequence. For instance, the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives proceeds through a 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride intermediate. nih.gov

Advanced Spectroscopic and Analytical Characterization for Research Verification

Elucidation of Molecular Structure Utilizing High-Resolution Techniques

High-resolution spectroscopic techniques are indispensable for confirming the molecular structure of 2,4-dichloro-N-(3-nitrophenyl)benzamide. Nuclear Magnetic Resonance (NMR) spectroscopy maps the hydrogen and carbon framework, Infrared (IR) and Raman spectroscopies identify key functional groups, and Mass Spectrometry (MS) confirms the molecular weight and provides insight into the molecule's fragmentation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, a complete assignment of all proton and carbon atoms in this compound can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the amide proton and the seven aromatic protons. The amide (N-H) proton is expected to appear as a broad singlet in the downfield region, typically between 10.0 and 10.5 ppm. The aromatic region (7.5-8.8 ppm) will display complex splitting patterns corresponding to the two substituted benzene (B151609) rings.

3-Nitrophenyl Ring: The protons on this ring will show characteristic shifts influenced by the electron-withdrawing nitro group and the amide linkage. H-2' is expected to be the most downfield signal, appearing as a triplet (or a narrow multiplet) around 8.7 ppm due to its position between the two deactivating groups. H-4' and H-6' are expected to appear as doublet of doublets, while H-5' would likely be a triplet.

2,4-Dichlorobenzoyl Ring: The three protons on this ring will also have distinct chemical shifts. H-3, adjacent to two chlorine atoms, would be a doublet. H-5, situated between a chlorine and the carbonyl group, would appear as a doublet of doublets. H-6, ortho to the carbonyl group, would also be a doublet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show 13 distinct signals, one for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the amide is expected to be the most downfield signal, typically in the 163-166 ppm range. The aromatic carbons will resonate in the approximate range of 115-150 ppm. The carbons directly bonded to the electronegative chlorine (C-2, C-4) and nitro (C-3') groups will be significantly influenced. acs.orglibretexts.orglibretexts.org Quaternary carbons (C-1, C-1', C-2, C-4, C-3') will typically show weaker signals than the protonated carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Position | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N-H | ~10.3 (s, 1H) | - |

| C=O | - | ~164.5 |

| C-1 | - | ~136.0 |

| C-2 | - | ~132.5 |

| C-3 | ~7.8 (d) | ~131.0 |

| C-4 | - | ~138.0 |

| C-5 | ~7.6 (dd) | ~128.0 |

| C-6 | ~7.7 (d) | ~130.0 |

| C-1' | - | ~139.0 |

| C-2' | ~8.7 (t) | ~123.0 |

| C-3' | - | ~148.0 |

| C-4' | ~8.2 (dd) | ~125.0 |

| C-5' | ~7.7 (t) | ~130.5 |

| C-6' | ~8.1 (dd) | ~118.0 |

IR and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. wikipedia.orgyoutube.com

N-H Vibrations: A key absorption in the IR spectrum is the N-H stretching vibration of the secondary amide, expected in the range of 3250-3350 cm⁻¹. The corresponding N-H bending vibration (Amide II band) should appear around 1530-1550 cm⁻¹. wisc.edu

Carbonyl (C=O) Vibrations: The strong C=O stretching vibration (Amide I band) is one of the most prominent peaks in the IR spectrum and is anticipated to occur between 1660 and 1680 cm⁻¹. Its exact position can be sensitive to hydrogen bonding.

Nitro (NO₂) Group Vibrations: The nitro group will give rise to two characteristic strong stretching absorptions: an asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch near 1340-1360 cm⁻¹.

Aromatic and Chloroalkane Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C ring stretching bands will appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations are typically found in the fingerprint region, between 600 and 800 cm⁻¹.

Predicted Major IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Amide | 3250 - 3350 | Medium |

| Aromatic C-H Stretch | Aryl | 3050 - 3150 | Weak-Medium |

| C=O Stretch (Amide I) | Amide | 1660 - 1680 | Strong |

| N-H Bend (Amide II) | Amide | 1530 - 1550 | Medium-Strong |

| NO₂ Asymmetric Stretch | Nitro | 1520 - 1540 | Strong |

| NO₂ Symmetric Stretch | Nitro | 1340 - 1360 | Strong |

| C-N Stretch (Amide III) | Amide | 1250 - 1300 | Medium |

| C-Cl Stretch | Aryl Halide | 600 - 800 | Strong |

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which can help confirm the structure. The molecular formula for this compound is C₁₃H₈Cl₂N₂O₃.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) should show a molecular ion [M]⁺ peak corresponding to a monoisotopic mass of 310.9963 amu. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.

Fragmentation Pattern: The most common fragmentation pathway for aromatic amides involves the cleavage of the amide C-N bond. acs.orgnih.govyoutube.com This would result in the formation of two primary fragment ions:

A highly stable 2,4-dichlorobenzoyl cation (m/z 173). This fragment is expected to be a major peak in the spectrum and would also exhibit a characteristic isotopic pattern (m/z 173 and 175) due to the two chlorine atoms.

Further fragmentation of the benzoyl cation can occur through the loss of a neutral carbon monoxide (CO) molecule, leading to a 2,4-dichlorophenyl cation (m/z 145).

Other fragments corresponding to the nitrophenyl portion of the molecule may also be observed.

Single-Crystal X-Ray Diffraction for Definitive Solid-State Structure

The crystal packing is expected to be dominated by hydrogen bonding and other non-covalent interactions that organize the molecules into a stable, repeating lattice.

N-H···O Hydrogen Bonding: The most significant intermolecular interaction is predicted to be the hydrogen bond between the amide N-H donor and the carbonyl oxygen (C=O) acceptor of an adjacent molecule. nih.goviucr.org This interaction typically leads to the formation of infinite chains or dimeric motifs, which are common packing patterns for secondary amides. researchgate.net

C-H···O Interactions: Weaker C-H···O hydrogen bonds are also likely, involving aromatic C-H donors and oxygen atoms from either the nitro group or the carbonyl group. These interactions help to link the primary hydrogen-bonded chains into a three-dimensional network. libretexts.org

π–π Stacking: The presence of two aromatic rings suggests the possibility of offset π–π stacking interactions between the phenyl rings of adjacent molecules, further stabilizing the crystal structure. Centroid-to-centroid distances for such interactions are typically in the range of 3.5 to 4.0 Å. libretexts.org

Inter-ring Dihedral Angle: The most important conformational feature is the twist between the 2,4-dichlorobenzoyl ring and the 3-nitrophenyl ring. Based on analogous structures, a significant dihedral angle, likely between 25° and 60°, is expected. For example, the related 4-Nitro-N-(3-nitrophenyl)benzamide has a dihedral angle of 26.1° between its rings. libretexts.org

Amide and Nitro Group Torsion: The amide group itself is generally planar, but it will be twisted relative to the planes of the aromatic rings. Likewise, the nitro group is expected to be slightly twisted out of the plane of its attached phenyl ring to minimize steric repulsion.

Chromatographic Methodologies for Purity Assessment in Research Samples

Chromatographic separation is based on the differential partitioning of a compound between a stationary phase and a mobile phase. The choice of these phases is critical and is determined by the physicochemical properties of the analyte, such as polarity, solubility, and size.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of synthesized compounds, offering high resolution, sensitivity, and quantification capabilities. For non-polar to moderately polar compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. In RP-HPLC, the stationary phase is non-polar (e.g., C18- or C8-bonded silica), and the mobile phase is a polar solvent mixture, typically composed of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. mdpi.com

The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the stationary phase, leading to longer retention times, while more polar compounds are eluted earlier with the mobile phase. The presence of two chlorosubstituents and a nitro group on the benzamide (B126) backbone imparts a significant degree of hydrophobicity to this compound, making it well-suited for RP-HPLC analysis.

Detailed research findings for structurally similar compounds, such as substituted benzaldehydes and benzanilides, have demonstrated the utility of C18 columns with methanol/water or acetonitrile/water mobile phases. sielc.comresearchgate.net The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase can help to sharpen peaks by ensuring that any ionizable groups are in a single protonation state. sielc.com Detection is typically achieved using a UV detector, as the aromatic rings and the nitro group in the target molecule are strong chromophores.

A hypothetical, yet scientifically grounded, HPLC method for the purity profiling of this compound is presented in the table below. This method is derived from established protocols for related dichlorinated and nitrated aromatic compounds. sielc.comresearchgate.net

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient (e.g., 25 °C) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of a chemical reaction. walisongo.ac.id It allows the chemist to quickly assess the consumption of starting materials and the formation of the product. For the synthesis of this compound, which is typically formed from the reaction of 2,4-dichlorobenzoyl chloride and 3-nitroaniline (B104315), TLC can be used to track the disappearance of the reactants and the appearance of a new spot corresponding to the amide product.

In a typical normal-phase TLC setup, a glass or aluminum plate coated with a thin layer of a polar stationary phase, most commonly silica (B1680970) gel, is used. The mobile phase, or eluent, is a mixture of organic solvents of varying polarities. Less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds have a stronger affinity for the stationary phase and move shorter distances (lower Rf).

The starting materials, 2,4-dichlorobenzoyl chloride and 3-nitroaniline, and the product, this compound, will exhibit different polarities and thus can be separated by TLC. The amide product is generally less polar than the starting amine (3-nitroaniline) but more polar than the highly reactive acid chloride. Visualization of the spots on the TLC plate can be achieved under UV light, as the aromatic rings and nitro group are UV-active. tandfonline.com Staining with a suitable reagent, such as potassium permanganate, can also be used for visualization.

A representative TLC method for monitoring the synthesis of this compound is outlined in the table below. The choice of the mobile phase is crucial for achieving good separation and is often determined empirically. A mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) is commonly employed for benzanilides. tandfonline.com

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F254 on aluminum or glass backing |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 3:1 v/v) |

| Visualization | UV light (254 nm) |

| Chamber | Saturated developing chamber |

By spotting the reaction mixture alongside the starting materials on the same TLC plate, a direct comparison can be made, providing a clear picture of the reaction's progress towards completion.

Investigation of Molecular Interactions and Pre Clinical Biological Mechanisms

In Vitro Biological Target Identification and Characterization

The biological activity of a compound is fundamentally defined by its interactions with specific molecular targets within a biological system. For benzamide (B126) derivatives, these interactions often involve the inhibition or activation of key enzymes or binding to cellular receptors.

Enzyme Inhibition/Activation Studies (e.g., α-glucosidase, α-amylase, InhA, PTP1B)

Derivatives of 2,4-dichlorobenzoic acid and other structurally related benzamides have been reported for their potential as inhibitors of carbohydrate-hydrolyzing enzymes, which is a key strategy in managing type 2 diabetes. mdpi.com The enzymes α-glucosidase and α-amylase are critical for the digestion of carbohydrates. scbt.com Their inhibition can delay glucose absorption and reduce postprandial hyperglycemia. scbt.com

For instance, a synthesized series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated inhibitory activity against both α-glucosidase and α-amylase. mdpi.commdpi.com One of the most potent compounds in this series, 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide , showed significantly higher inhibitory potential against both enzymes compared to the standard drug, acarbose. mdpi.com Similarly, another study on N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives found that specific substitutions led to potent α-glucosidase and α-amylase inhibitors. scbt.com

Protein tyrosine phosphatase 1B (PTP1B) is another enzyme target implicated in type 2 diabetes and obesity, acting as a negative regulator of the insulin (B600854) signaling pathway. scbt.comnih.gov Research into fluorinated benzenesulfonic ester derivatives has identified compounds with inhibitory effects against α-glucosidase, α-amylase, and PTP1B, highlighting the potential for multi-target inhibition within this chemical class. scbt.com

While no specific data exists for 2,4-dichloro-N-(3-nitrophenyl)benzamide, the consistent findings for its analogs suggest that it would be a candidate for evaluation as an inhibitor of these metabolic enzymes.

Interactive Table: Enzyme Inhibition by Benzamide Analogs Please note: The data below is for structurally related compounds, not this compound.

| Compound Name | Target Enzyme | IC₅₀ (µM) | Source |

| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-Amylase | 0.90 ± 0.31 | mdpi.com |

| N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-Amylase | 1.52 | scbt.com |

| N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-Glucosidase | 10.13 | scbt.com |

| Acarbose (Standard) | α-Amylase | 5.42 ± 0.22 | mdpi.com |

| Ursolic Acid (Standard) | PTP1B | 5.99 | |

| Genistein | PTP1B | 24.64 | |

| Genistein | α-Glucosidase | 14.71 |

Receptor Binding Assays (if applicable to research context)

Receptor binding assays are crucial for identifying the interaction of a ligand with its cellular receptor. In the context of benzamide derivatives, research has shown engagement with various receptors and transporters. For example, the novel benzamide derivative VKNG-2 was found to interact with the ATP-binding cassette (ABC) transporter ABCG2, which is involved in multidrug resistance in cancer cells. Other N-phenylbenzamide derivatives have been shown to act as DNA minor groove binders, targeting the AT-rich kinetoplast DNA (kDNA) of trypanosomatid parasites.

Although these studies establish that the benzamide scaffold can interact with specific protein and DNA receptors, no receptor binding assays have been published for this compound to date.

Protein-Ligand Interaction Analysis in Biochemical Assays

To understand the inhibitory action of benzamide analogs at a molecular level, molecular docking and dynamic simulation studies are often employed. These computational methods predict the binding mode and affinity of a ligand within the active site of a target protein.

For the series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, docking studies revealed that the most active compounds formed key interactions with amino acid residues in the active sites of α-glucosidase and α-amylase. mdpi.commdpi.com The interactions observed included:

Hydrogen Bonding: The nitro group and amide linkage are often involved in forming hydrogen bonds with residues like Glu:276 and Phe:298 in the enzyme's active site. mdpi.com

Electrostatic and Hydrophobic Interactions: The substituted phenyl rings contribute to charge-based and hydrophobic interactions, which help to stabilize the ligand-protein complex. mdpi.commdpi.com

These simulation studies provide a model for how such inhibitors bind and are well-corroborated with in vitro inhibition data. mdpi.com They suggest that the specific arrangement of chloro- and nitro-substituents on the benzamide core is critical for achieving high-affinity binding. scbt.com No specific protein-ligand interaction analysis for this compound has been reported.

Cellular Pathway Modulation Studies in Research Cell Lines (Non-Clinical)

Investigating a compound's effect on cellular pathways in non-clinical research cell lines provides insight into its potential therapeutic applications, such as in oncology or inflammatory diseases.

Investigation of Antiproliferative Activities in Cancer Cell Lines

The benzamide scaffold is present in several compounds investigated for anticancer properties. A study on five related benzamide analogs demonstrated that four of them inhibited the growth of A549 non-small cell lung cancer cells in a dose- and time-dependent manner. Although the specific structures were not fully disclosed, this finding points to the potential of this chemical class as a source of antiproliferative agents.

Other research has focused on specific benzamide derivatives. The compound N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) , for example, exhibited potent inhibitory activity against solid tumor cell lines, with an IC₅₀ value of 1.30 μM against HepG2 liver cancer cells. The anticancer effects of hydroxylated biphenyl (B1667301) compounds, which are structurally related to some benzamides, have also been characterized in melanoma cell lines, where they induced apoptosis and cell cycle arrest at the G2/M transition.

Interactive Table: Antiproliferative Activity of Related Compounds Please note: The data below is for structurally related compounds, not this compound.

| Compound Name | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| Compound 11 (Hydroxylated Biphenyl) | Melanoma | Skin Cancer | 1.7 ± 0.5 | |

| Compound 12 (Hydroxylated Biphenyl) | Melanoma | Skin Cancer | 2.0 ± 0.7 | |

| FNA (Benzamide Derivative) | HepG2 | Liver Cancer | 1.30 | |

| SAHA (Control Drug) | HepG2 | Liver Cancer | 17.25 |

Modulation of Inflammatory Responses in Macrophage Cell Lines

Macrophages are key immune cells that mediate inflammatory responses. The modulation of their activity is a target for treating inflammatory diseases. Studies often use macrophage cell lines like RAW 264.7 or J774 to screen compounds for anti-inflammatory effects, typically by stimulating the cells with lipopolysaccharide (LPS) to induce an inflammatory state. Key markers of inflammation, such as the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., IL-6, TNF-α) via the NF-κB signaling pathway, are then measured.

While various natural and synthetic compounds, including certain peptides and lipids, have been shown to modulate macrophage responses, there is currently no published literature investigating the effects of this compound on any macrophage cell line.

Cellular Localization and Subcellular Distribution Studies

Currently, there is no specific information available in the reviewed scientific literature regarding the cellular localization or subcellular distribution of this compound. These studies are crucial for understanding where the compound accumulates within a cell, which can provide insights into its potential targets and mechanisms of action. The absence of such data highlights a significant gap in the comprehensive biological profiling of this compound.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses.researchgate.netnih.govderpharmachemica.comnih.govresearchgate.net

While direct and extensive SAR and QSAR studies on this compound are limited, analysis of structurally related benzamides, chalcones, and other derivatives provides valuable insights into the key features governing their biological activity.

The fundamental structure of benzamide derivatives is recognized for its capacity to engage in various biological interactions. Key pharmacophoric features identified from analogous compounds include:

The Amide Linker: The amide group (-CONH-) is a critical feature, often participating in hydrogen bonding with biological targets like enzymes and receptors. nih.gov This interaction is frequently essential for anchoring the molecule within a binding site to exert its effect.

Aromatic Rings: The two substituted phenyl rings serve as the primary scaffold. The nature and position of substituents on these rings are determinant factors for activity and selectivity.

Substituent Groups: Specific functional groups, such as the dichloro substitutions on one phenyl ring and the nitro group on the other, are crucial determinants of the molecule's electronic and steric properties, which in turn influence binding affinity and efficacy. In some related scaffolds, linkers like sulfonamides have been shown to be critical to activity. nih.gov

Studies on related chemical series, such as substituted chalcones and other benzamides, have demonstrated clear patterns regarding the influence of different substituents.

Electron-Withdrawing vs. Electron-Donating Groups: In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of both an electron-donating group (like -CH3) and an electron-withdrawing group (like -NO2) on a phenyl ring was found to strongly favor inhibitory activity against α-glucosidase and α-amylase. nih.govresearchgate.net Research on other series has also shown that compounds with nitro or nitrile substituents exhibit higher activity compared to others. researchgate.net

Halogen Substituents: The presence and position of halogen atoms significantly impact activity. In studies of (E)-3-(2,4-dichlorophenyl)−1-(4'-X-phenyl)−2-propen-1-one, halogenated compounds (4'-Cl and 4'-F) showed nearly equal inhibition percentages. researchgate.net For some benzamides with a pyridine-linked 1,2,4-oxadiazole (B8745197), a 2-F substituent on the benzene (B151609) ring resulted in superior fungicidal activity. nih.gov

Positional Effects: The location of substituents is critical. For instance, in one study on fungicidal benzamides, the position of a substituent had a minimal effect on larvicidal activity but was significant for fungicidal action. nih.gov

Table 1: Observed Substituent Effects on Biological Activity in Related Compounds

| Substituent Type | General Effect on Activity | Compound Series Example | Source |

|---|---|---|---|

| Nitro (-NO2) | Generally increases inhibitory activity | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | nih.gov |

| Halogens (-F, -Cl) | Maintains or enhances activity; position is key | (E)-3-(2,4-dichlorophenyl)−1-(4'-X-phenyl)−2-propen-1-one | researchgate.net |

| Methyl (-CH3) | Can increase activity, often in combination with EWG | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | nih.gov |

| Hydrogen (-H) | Activity tends to fluctuate depending on the series | (E)-3-(2,4-dichlorophenyl)−1-(4'-X-phenyl)−2-propen-1-one | researchgate.net |

Specific QSAR models for the predictive design of this compound derivatives are not detailed in the available literature. However, foundational correlation analyses have been performed on related structures. For example, a study on 2,4-dichloro-5-fluorophenyl chalcones correlated UV absorption, infrared spectral frequencies, and NMR chemical shifts with Hammett substituent constants (σ), as well as Swain-Lupton constants (F and R), using regression analysis to quantify substituent effects. derpharmachemica.com Such analyses are the building blocks for developing robust QSAR models, though a validated predictive model for this specific benzamide is not yet established.

Elucidation of Molecular Mechanisms of Action in In Vitro Models.nih.govnih.govresearchgate.net

Direct mechanistic studies for this compound are not presently available. However, research into structurally similar benzamides provides a framework for potential mechanisms of action.

Investigations into analogous compounds suggest that benzamide derivatives can interact with a variety of biological targets.

Enzyme Inhibition: A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated potent inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.govresearchgate.net This suggests a potential role for such compounds in managing diabetes. Molecular docking studies for these derivatives revealed that they engage with active site residues through hydrogen bonding, electrostatic, and hydrophobic interactions. nih.govresearchgate.net

Receptor Modulation: In a different chemical series, analogs of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide were investigated as modulators of the Peroxisome proliferator-activated receptor γ (PPARγ). nih.gov PPARγ is a nuclear receptor that is a key regulator of glucose and fatty acid homeostasis. This highlights that the broader dichlorobenzamide scaffold can be adapted to target nuclear receptors. nih.gov

Table 2: Investigated Targets for Structurally Related Benzamide Derivatives

| Investigated Target | Biological Pathway | Compound Series | Source |

|---|---|---|---|

| α-Glucosidase | Carbohydrate Metabolism | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | nih.govresearchgate.net |

| α-Amylase | Carbohydrate Metabolism | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | nih.govresearchgate.net |

| PPARγ | Glucose and Lipid Homeostasis | 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide Analogs | nih.gov |

Insights into Binding Modes and Interaction Specificity

Due to a lack of publicly available research specifically detailing the binding modes and interaction specificity of This compound , this section will draw upon findings from studies on structurally analogous benzamide and nitrophenyl derivatives to infer potential molecular interactions. This analysis is based on the principle of structure-activity relationships, where similar chemical structures are likely to exhibit comparable interaction patterns with biological targets.

Inferred Binding Characteristics from Analogous Compounds

Research on various N-phenylbenzamide derivatives suggests that their binding to biological targets is often governed by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. The specific nature of these interactions is dictated by the substitution patterns on the phenyl rings and the nature of the target protein's binding pocket.

For instance, studies on imidazole-based N-phenylbenzamide derivatives as potential anticancer agents have highlighted their interaction with protein kinases. Molecular docking studies of active derivatives revealed a high affinity for the target receptor protein, forming stable complexes. This stability is often attributed to key hydrogen bonding and hydrophobic interactions within the kinase domain.

Similarly, research into N-phenylbenzamide derivatives as antiprotozoal agents targeting the kinetoplastid DNA (kDNA) of parasites has shown that these molecules can bind to the minor groove of AT-rich DNA sequences. nih.gov The binding is primarily driven by hydrogen bonds between the amide protons and the DNA bases, along with favorable van der Waals contacts. nih.gov

Potential Interactions of this compound

Based on the analysis of its structural analogs, the following interactions can be postulated for This compound :

Hydrogen Bonding: The amide linkage (-CONH-) is a key functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions are crucial for anchoring the molecule within a binding site.

Hydrophobic Interactions: The two chlorinated phenyl rings provide significant hydrophobic surfaces. These are likely to engage in hydrophobic interactions with nonpolar amino acid residues within a protein's binding pocket, such as leucine, isoleucine, and valine. Pi-stacking interactions between the aromatic rings of the compound and aromatic residues like phenylalanine, tyrosine, and tryptophan are also plausible.

Electrostatic and Dipole Interactions: The nitro group (-NO2) is a strong electron-withdrawing group, creating a significant dipole moment in the 3-nitrophenyl ring. This can lead to electrostatic and dipole-dipole interactions with polar residues or charged groups in the binding site. The chlorine atoms also contribute to the electronic properties of the molecule and may participate in halogen bonding.

Summary of Potential Interactions

The following table summarizes the potential binding interactions of This compound based on the analysis of its structural components and data from analogous compounds.

| Structural Feature | Potential Interaction Type | Potential Interacting Partners in a Biological Target |

| Amide Linkage (-CONH-) | Hydrogen Bond Donor (N-H) | Aspartate, Glutamate, Carbonyl backbone |

| Hydrogen Bond Acceptor (C=O) | Arginine, Lysine, Serine, Threonine, Histidine | |

| Dichlorophenyl Ring | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | |

| Nitrophenyl Ring | Electrostatic/Dipole Interactions | Polar/Charged Amino Acid Residues |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | |

| Chlorine Substituents | Halogen Bonding | Electron-rich atoms (e.g., Oxygen, Nitrogen) |

Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For 2,4-dichloro-N-(3-nitrophenyl)benzamide, molecular docking simulations can elucidate how it interacts with various protein targets.

Docking algorithms can predict the most stable binding pose of this compound within the active site of a protein. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. For instance, in studies of similar benzamide (B126) derivatives, docking scores have been used to rank compounds based on their potential inhibitory activity against enzymes like α-glucosidase and α-amylase. tandfonline.comnih.gov The docking results for derivatives of 2,4-dichlorobenzoic acid have shown binding energies ranging from -8.0 to -10.2 kcal/mol against α-glucosidase and -8.3 to -11.1 kcal/mol against α-amylase, suggesting strong binding capabilities. tandfonline.comnih.gov

Table 1: Example of Predicted Binding Affinities from Molecular Docking This table is illustrative and shows the type of data generated from molecular docking studies.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|

| Enzyme A | -9.5 | Value in µM or nM |

| Receptor B | -8.7 | Value in µM or nM |

The stability of the ligand-protein complex is determined by a combination of non-covalent interactions. Molecular docking analysis provides detailed information about these interactions between this compound and the amino acid residues of the target protein.

Hydrogen Bonding: These are crucial for the specificity of ligand binding. The amide group (-CONH-) in this compound can act as both a hydrogen bond donor and acceptor. The nitro group (-NO2) can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl rings in the molecule can form hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket. These interactions are driven by the tendency of nonpolar surfaces to avoid contact with water.

Electrostatic Interactions: These occur between charged or polar groups. The electronegative chlorine and oxygen atoms in the molecule can participate in favorable electrostatic interactions with positively charged or polar residues in the binding site. nih.gov

In related benzamide compounds, docking studies have revealed specific interactions, such as hydrogen bonds with amino acid residues like Glu:276 and Phe:298, and charge-charge interactions with residues like Asp:349. nih.govresearchgate.net

Table 2: Example of Intermolecular Interactions Identified Through Molecular Docking This table is illustrative and shows the type of data generated from molecular docking analysis.

| Type of Interaction | Interacting Residues in Protein Target | Functional Group of Ligand Involved | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Amino Acid (e.g., Ser, Thr, Asp) | Amide group, Nitro group | 2.8 - 3.5 |

| Hydrophobic | Amino Acid (e.g., Leu, Val, Phe) | Phenyl rings | 3.5 - 5.0 |

| Electrostatic | Amino Acid (e.g., Lys, Arg, His) | Chlorine atoms, Oxygen atoms | Variable |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics simulations provide a deeper understanding of the dynamic behavior of the ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein.

The stability of the this compound-protein complex can be evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains bound in a stable conformation. nih.gov Studies on similar compounds have used RMSD analysis to confirm the stability of the ligand within the binding site of target proteins. tandfonline.comresearchgate.net

MD simulations can also reveal how the binding of this compound might induce conformational changes in the protein's binding site, or how the ligand itself adapts its conformation to fit optimally. This dynamic view is crucial as protein flexibility can play a significant role in ligand binding and function.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties.

For this compound, DFT calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests that the molecule is more reactive. irjweb.comyoutube.com These calculations help in understanding the intrinsic properties of the molecule that govern its interactions with biological targets.

Table 3: Example of Quantum Chemical Properties of this compound This table is illustrative and shows the type of data generated from quantum chemical calculations.

| Quantum Chemical Parameter | Calculated Value (Arbitrary Units) | Interpretation |

|---|---|---|

| Energy of HOMO | Value in eV | Related to the ability to donate electrons. |

| Energy of LUMO | Value in eV | Related to the ability to accept electrons. |

| HOMO-LUMO Energy Gap | Value in eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | Value in Debye | Measure of the molecule's overall polarity. |

Determination of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a smaller gap suggests higher polarizability and greater chemical reactivity. nih.govmdpi.com

| Parameter | Description | Predicted Value for this compound |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Value not available in literature |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Value not available in literature |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Value not available in literature |

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netmdpi.com The MEP map illustrates regions of varying electrostatic potential, where red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack) and blue signifies regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In the case of this compound, the MEP surface would show significant negative potential (red/yellow) localized around the highly electronegative oxygen atoms of the carbonyl (C=O) and nitro (NO₂) groups. These sites represent the most likely points for electrophilic interaction. In contrast, the hydrogen atoms of the amide (N-H) group and the aromatic rings would exhibit positive potential (blue), marking them as potential sites for nucleophilic attack. This analysis provides a visual guide to the molecule's reactive behavior and intermolecular interaction sites.

Reactivity Prediction and Reaction Pathway Modeling

By integrating insights from frontier molecular orbital and electrostatic potential analyses, the chemical reactivity of this compound can be predicted. The low-lying LUMO on the nitrophenyl ring suggests this part of the molecule is a prime target for nucleophilic substitution or addition reactions. The electron-rich dichlorophenyl ring and the carbonyl oxygen, identified as negative regions in the MEP analysis, are potential sites for electrophilic attack.

Furthermore, computational modeling can be employed to explore potential reaction pathways, such as amide hydrolysis or substitution reactions at the aromatic rings. These models calculate the energy profiles of reactions, including the structures and energies of transition states and intermediates. This allows for a theoretical determination of the most plausible reaction mechanisms and the prediction of reaction kinetics, providing a roadmap for synthetic applications or understanding metabolic degradation.

Prediction of Biological Activity through In Silico Models

In silico models are instrumental in the early stages of drug discovery for predicting the pharmacokinetic and pharmacodynamic properties of a compound, thereby helping to prioritize candidates for further synthesis and testing. tandfonline.comjonuns.com

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Research Lead Prioritization

ADMET prediction involves computational screening to assess a molecule's likely behavior within a biological system. These predictions are crucial for identifying potential liabilities that could cause a drug candidate to fail in later developmental stages. For this compound, ADMET properties would be computationally estimated using various models. Studies on similar benzamide derivatives have shown that these compounds can possess good solubility and absorption profiles with negligible toxicity. nih.govresearchgate.net

| ADMET Property | Description | Predicted Status for this compound |

|---|---|---|

| Aqueous Solubility | Ability to dissolve in water, affecting absorption. | Prediction not available in literature |

| Blood-Brain Barrier (BBB) Permeability | Likelihood of crossing the BBB to act on the central nervous system. | Prediction not available in literature |

| CYP450 Inhibition | Potential to inhibit key metabolic enzymes, leading to drug-drug interactions. | Prediction not available in literature |

| Hepatotoxicity | Potential to cause liver damage. | Prediction not available in literature |

| Human Intestinal Absorption (HIA) | Percentage of the compound absorbed through the gut. | Prediction not available in literature |

Drug-Likeness and Bioavailability Assessment within Research Contexts

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug. This is often assessed using established guidelines like Lipinski's Rule of Five and Veber's rules. researchgate.nettalete.mi.it These rules are based on the physicochemical properties of known oral drugs.

A theoretical analysis of this compound against these criteria suggests it has a favorable drug-like profile.

| Rule/Parameter | Guideline | Calculated Value for this compound | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | ≤ 500 g/mol | ~311.13 g/mol | Yes |

| LogP (Octanol-water partition coefficient) | ≤ 5 | Value not calculated; requires prediction software | Unknown |

| Hydrogen Bond Donors | ≤ 5 | 1 (from N-H group) | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 5 (2 N atoms, 3 O atoms) | Yes |

| Number of Rotatable Bonds | ≤ 10 | 3 | Yes |

Based on these parameters, the compound adheres to the majority of Lipinski's and Veber's rules, indicating a good potential for oral bioavailability. Such assessments are vital in research contexts for selecting promising scaffolds for further optimization. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry methods, particularly DFT, can accurately predict various spectroscopic properties of a molecule, including its infrared (IR) and nuclear magnetic resonance (NMR) spectra. mdpi.com These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structure.

For this compound, a predicted IR spectrum would show characteristic absorption bands corresponding to its functional groups. Key predicted vibrations would include:

N-H stretch: A peak around 3300 cm⁻¹

Aromatic C-H stretch: Signals just above 3000 cm⁻¹

C=O (amide I) stretch: A strong peak in the range of 1650-1680 cm⁻¹ nih.gov

NO₂ asymmetric and symmetric stretches: Strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. nih.gov

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated. The ¹H NMR spectrum is predicted to show complex multiplets in the aromatic region (7.0-8.5 ppm) and a broader singlet for the amide N-H proton. The ¹³C NMR would feature a signal for the carbonyl carbon around 165 ppm and distinct signals for the twelve aromatic carbons. nih.gov

These in silico spectra serve as a benchmark. The correlation between the predicted and experimentally obtained spectra is crucial for validating both the computational model and the synthesized molecular structure, ensuring a comprehensive characterization of the compound.

Theoretical Infrared and Raman Spectra Calculation

The vibrational properties of "this compound" can be theoretically investigated using quantum chemical calculations, most commonly employing Density Functional Theory (DFT). Such calculations provide predictions for the infrared (IR) and Raman vibrational frequencies, which correspond to the energies of the molecule's normal modes of vibration. These theoretical spectra are invaluable for the assignment of experimentally observed spectral bands to specific molecular motions.

The process typically involves optimizing the molecular geometry of the compound to find its lowest energy conformation. Following this, the vibrational frequencies and their corresponding intensities for both IR and Raman spectra are calculated. The results of these calculations are often presented in tabular form, correlating the predicted wavenumber with the specific vibrational mode, such as stretching, bending, or wagging of particular bonds or functional groups.

For a molecule with the complexity of "this compound," the vibrational spectrum is rich with information. Key vibrational modes of interest would include the C=O stretching of the amide group, the N-H stretching and bending, the symmetric and asymmetric stretching of the nitro (NO₂) group, and various vibrations associated with the dichlorinated and nitrated benzene (B151609) rings, including C-H, C-N, and C-Cl stretching and bending modes.

While a dedicated theoretical vibrational analysis for "this compound" is not available in the cited literature, studies on similar molecules, such as mononitro substituted benzamides, provide a framework for such an analysis. nih.govresearchgate.net Research on related compounds has demonstrated that DFT calculations can produce theoretical spectra that are in good agreement with experimental Fourier Transform Infrared (FTIR) and Raman spectra, aiding in the unambiguous assignment of fundamental vibrations. nih.govresearchgate.net

Table 1: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3300 - 3500 |

| Amide | C=O Stretch | 1650 - 1690 |

| Amide | N-H Bend | 1550 - 1640 |

| Amide | C-N Stretch | 1200 - 1400 |

| Nitro | Asymmetric Stretch | 1500 - 1570 |

| Nitro | Symmetric Stretch | 1300 - 1370 |

| Aromatic | C-H Stretch | 3000 - 3100 |

| Aromatic | C=C Stretch | 1400 - 1600 |

| Halo-aromatic | C-Cl Stretch | 600 - 800 |

Note: This table is illustrative and based on typical vibrational frequencies for the respective functional groups. Precise values for "this compound" would require specific DFT calculations.

Nuclear Magnetic Resonance Chemical Shift Prediction

Theoretical calculations are also extensively used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. For "this compound," predicting the ¹H and ¹³C NMR spectra is of particular interest for structural elucidation.

The standard approach for NMR chemical shift prediction involves using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined by referencing these calculated shielding values to the shielding of a standard compound, such as tetramethylsilane (TMS).

The predicted chemical shifts are highly sensitive to the molecular geometry and the electronic environment of each nucleus. In "this compound," the positions of the chloro and nitro substituents on the phenyl rings, as well as the conformation of the amide linkage, will significantly influence the chemical shifts of the aromatic protons and carbons. For instance, the electron-withdrawing nature of the nitro and chloro groups is expected to cause a downfield shift (higher ppm values) for nearby protons and carbons.

While specific computational NMR studies on "this compound" are not detailed in the provided search context, research on related substituted benzanilides and anilides highlights the utility of DFT in understanding their NMR spectra. researchgate.netresearchgate.net These studies often focus on the effects of substituents and intramolecular interactions, such as hydrogen bonding, on the observed chemical shifts. researchgate.net

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted Chemical Shift (ppm) |

| ¹H (Amide N-H) | 8.5 - 10.5 |

| ¹H (Aromatic) | 7.0 - 8.5 |

| ¹³C (Amide C=O) | 160 - 170 |

| ¹³C (Aromatic C-NO₂) | 145 - 155 |

| ¹³C (Aromatic C-Cl) | 125 - 135 |

| ¹³C (Aromatic C-H) | 115 - 130 |

| ¹³C (Aromatic C-N) | 135 - 145 |

Note: This table provides illustrative chemical shift ranges based on the functional groups present. Actual values depend on the precise molecular conformation and would be the output of specific quantum chemical calculations.

Future Research Directions and Potential Academic Applications

Development as a Chemical Probe for Biological Research

The development of small molecules as chemical probes is essential for dissecting complex biological processes. nih.govnih.gov Given that substituted benzamides are known to interact with a variety of biological targets, 2,4-dichloro-N-(3-nitrophenyl)benzamide could potentially be developed into a chemical probe. researchgate.netwalshmedicalmedia.comnih.gov Future research could focus on identifying its specific cellular binding partners.

To achieve this, a common strategy involves modifying the parent compound to incorporate a reactive group or a reporter tag, creating an affinity-based or activity-based probe. frontiersin.orgrsc.orgrsc.org For instance, a version of this compound could be synthesized with a clickable alkyne or azide (B81097) group, allowing for its attachment to reporter molecules after it has bound to its cellular targets. This would enable the use of techniques like chemical proteomics to pull down and identify interacting proteins. frontiersin.orgcreative-proteomics.com

Furthermore, understanding the structure-activity relationship (SAR) is crucial. nih.gov Systematic modification of the dichlorophenyl and nitrophenyl rings could elucidate which structural features are critical for any observed biological activity, thereby refining its use as a selective probe.

Role as a Scaffold for Novel Chemical Transformations

The benzamide (B126) core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. researchgate.netwalshmedicalmedia.comresearchgate.net The presence of reactive sites on this compound, such as the nitro group and the chlorinated aromatic ring, makes it a versatile starting point for novel chemical transformations.

Future synthetic efforts could explore:

Reduction of the nitro group: The nitro group can be reduced to an amine, which can then be further functionalized through various reactions like acylation, alkylation, or sulfonylation. This would generate a library of new compounds with potentially different biological activities. rsc.orgnumberanalytics.com

Cross-coupling reactions: The chloro-substituents on the benzoyl ring could be subjected to palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. This would allow for the creation of a diverse set of analogues with modified steric and electronic properties.

Photocatalytic modifications: Recent advances in photocatalysis have enabled novel transformations of benzamides, including intramolecular cyclizations and intermolecular C-H functionalization. rsc.org These methods could be applied to this compound to generate unique and complex molecular architectures.

The resulting library of compounds could then be screened for a variety of biological activities, leveraging the benzamide scaffold's proven track record in drug discovery. researchgate.netacs.org

Exploration in Materials Science Research

The electronic properties of this compound suggest its potential utility in materials science. Aromatic nitro compounds and chlorinated polymers have been investigated for applications in functional materials and sensors. tandfonline.comacs.orgresearchgate.net

Potential research avenues include:

Component in functional polymers: The benzamide unit can be incorporated into polymer backbones. The presence of the dichlorophenyl and nitrophenyl groups could impart specific properties to the resulting polymer, such as thermal stability or altered electronic characteristics. rsc.org These functionalized polymers could be explored for applications in electronics or as specialized coatings.

Development of chemical sensors: The electron-withdrawing nature of the nitro and chloro substituents could make the compound sensitive to changes in its electronic environment. This property could be exploited to develop chemosensors. For example, the compound could be immobilized on a surface, and changes in its optical or electronic properties upon binding to an analyte could be measured. tandfonline.comresearchgate.net Research could focus on designing sensor arrays where this compound is one of several sensing elements, allowing for the detection of a range of analytes.

Unexplored Biological Targets for Further Mechanistic Investigation

A significant area of future research for this compound is the identification of its currently unknown biological targets. Phenotypic screening, where the effect of a compound on cellular or organismal phenotype is observed, often precedes target identification. nih.govresearchgate.net If this compound exhibits a specific biological effect, the next critical step is target deconvolution. nih.govresearchgate.nettechnologynetworks.com

Modern target identification techniques that could be applied include:

Affinity chromatography: An appropriately modified version of the compound could be immobilized on a solid support to "fish" for its binding partners in cell lysates. rsc.orgrsc.orgtechnologynetworks.comcreative-biolabs.com

Expression cloning-based methods: These techniques can identify targets without the need to directly modify the compound. creative-biolabs.com

Computational approaches: In silico docking studies could predict potential binding sites on known protein structures, which can then be validated experimentally. creative-biolabs.com